N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-22(2,3)21(27)23-16-20(26-13-11-24(4)12-14-26)18-8-9-19-17(15-18)7-6-10-25(19)5/h8-9,15,20H,6-7,10-14,16H2,1-5H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMUSRVINDUAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H32N4O2
- Molecular Weight : 384.52 g/mol
- LogP : 1.316 (indicating moderate lipophilicity)
- Solubility : Water solubility logSw of -2.17 suggests limited solubility in water.
The compound's biological activity is hypothesized to involve interactions with various neurotransmitter systems and enzymes. The structural components suggest potential activity as a modulator of dopaminergic and serotonergic pathways, similar to other tetrahydroquinoline derivatives.
Antimicrobial Activity
Recent studies have indicated that tetrahydroquinoline derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit the growth of Mycobacterium tuberculosis by affecting key enzymatic pathways involved in cell wall biosynthesis .
Neuropharmacological Effects
Tetrahydroquinolines are known for their neuroactive properties. Research indicates that they may act as antagonists or modulators at various receptors, including dopamine and serotonin receptors. These interactions can lead to alterations in mood and behavior, making them candidates for further exploration in treating psychiatric disorders .
Study 1: Antimicrobial Efficacy
A study published in 2015 explored the efficacy of tetrahydroisoquinolines against M. tuberculosis. The synthesized compounds demonstrated significant inhibition of bacterial growth and affected the activity of MurE ligase, an essential enzyme for bacterial cell wall synthesis. The results suggested a potential for developing new anti-TB drugs from this class of compounds .
Study 2: Neuropharmacological Assessment
In another investigation focused on neuropharmacological effects, tetrahydroquinoline derivatives were tested for their binding affinities to dopamine and serotonin transporters. Results indicated that certain analogs exhibited high selectivity for dopamine transporters (DAT), suggesting their potential utility in treating disorders like depression and schizophrenia .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are optimal for constructing the tetrahydroquinoline and piperazine moieties in this compound?
The synthesis involves multi-step reactions:
- Tetrahydroquinoline formation : Use a Pictet-Spengler reaction with an aldehyde/ketone and amine under acid catalysis (e.g., HCl) .
- Piperazine functionalization : Alkylation of 4-methylpiperazine with appropriate electrophiles (e.g., alkyl halides) under controlled temperatures (0–25°C) and inert atmospheres .
- Coupling reactions : Amide bond formation between intermediates using carbodiimide coupling agents (e.g., EDC/HOBt).
Key validation: Monitor reaction progress via TLC and confirm purity (>95%) by HPLC .
Q. How can structural integrity and purity be validated during synthesis?
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm regiochemistry (e.g., tetrahydroquinoline aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]) and rule out side products .
- HPLC : Ensure >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition assays : Test against targets like nitric oxide synthase (iNOS, eNOS, nNOS) using recombinant enzymes expressed in Baculovirus-infected Sf9 cells. Measure IC via radioactive -citrulline quantification .
- Cellular assays : Assess cytotoxicity in HEK293 or HepG2 cells using MTT assays (48–72 hr exposure) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for enantioselective synthesis?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict enantiomer stability .
- Reaction path sampling : Apply Metadynamics or Nudged Elastic Band (NEB) methods in software like Gaussian or ORCA to identify low-energy pathways .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for yield improvement .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
- Structural analogs : Compare activity of derivatives (e.g., replacing pivalamide with oxalamide) to isolate pharmacophore contributions .
Q. How can advanced spectroscopic techniques elucidate binding mechanisms?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., D3 dopamine receptor) to resolve binding modes at 1.5–2.0 Å resolution .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) using Biacore systems .
- NMR titration : Track chemical shift perturbations in - HSQC spectra of isotopically labeled proteins .
Methodological Considerations
Q. What experimental design principles minimize variability in pharmacological studies?
- Factorial design : Use a 2 factorial approach to screen variables (e.g., pH, temperature, solvent polarity) and identify critical factors .
- Response Surface Methodology (RSM) : Optimize reaction yields or IC values via Central Composite Design (CCD) .
- Replicates : Include triplicate measurements and negative controls (e.g., DMSO-only) to account for batch effects .
Q. How to address solubility challenges in in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
- Co-solvents : Use cyclodextrins or Cremophor EL for intravenous administration .
Data Analysis and Reporting
Q. What statistical frameworks are robust for analyzing dose-response relationships?
- Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism or R (drc package) .
- Bootstrapping : Calculate 95% confidence intervals for EC values with 10,000 resampling iterations .
- ANOVA with post-hoc tests : Compare treatment groups via Tukey’s HSD to control Type I errors .
Q. How to ensure reproducibility in structural characterization?
- Deposit data : Submit NMR, MS, and crystallography data to public repositories (e.g., Cambridge CCDC, PubChem) .
- Detailed protocols : Document solvent volumes, drying times (e.g., 48 hr under vacuum for HCl salts), and filtration methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
